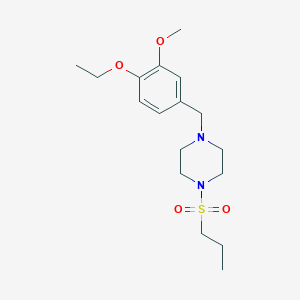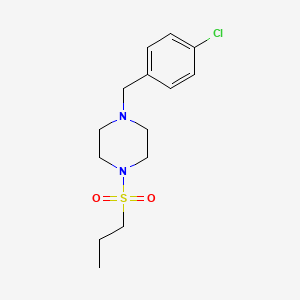![molecular formula C27H15N3O5 B10882754 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10882754.png)
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Métodos De Preparación
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are highly efficient and convergent. One common method involves the reaction of acenaphthoquinone with various reagents under specific conditions. For instance, the oxidation of acenaphthene with oxidizing agents or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride can be used to prepare acenaphthoquinone, which is then further reacted to form the desired compound .
Análisis De Reacciones Químicas
2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and N-isocyano-N-isopropylpropan-2-amine. These reactions often result in the formation of spiro-fused cyclic frameworks and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various heterocyclic compounds with medicinal properties, including anticancer, antiviral, and antibacterial activities. Additionally, it has applications in the development of non-viral modular gene vectors for gene transfection, owing to its ability to bind DNA and facilitate cellular uptake .
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through the minor groove and form hydrogen bonds with proteins, thereby affecting various biological pathways. This interaction is crucial for its anticancer and gene transfection activities .
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include other acenaphthoquinone derivatives such as 9-methylacenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]quinoxaline modified lysine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl and oxoethyl groups in this compound contributes to its distinct properties and applications .
Propiedades
Fórmula molecular |
C27H15N3O5 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C27H15N3O5/c31-23(16-6-1-7-18(12-16)30(33)34)14-35-27(32)17-10-11-21-22(13-17)29-26-20-9-3-5-15-4-2-8-19(24(15)20)25(26)28-21/h1-13H,14H2 |
Clave InChI |
FRWWUFXLEADIBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10882673.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10882685.png)

![2-{2-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882689.png)
![2-(3-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882696.png)

![N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10882707.png)
![Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882713.png)

![1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882726.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882727.png)
![1-Ethyl-4-[1-(4-ethylbenzyl)piperidin-4-yl]piperazine](/img/structure/B10882735.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
